(S)-1-pyrrolidin-2-ylcyclopropanol
CAS No.:
Cat. No.: VC13976624
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol |
| Standard InChI | InChI=1S/C7H13NO/c9-7(3-4-7)6-2-1-5-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |
| Standard InChI Key | QVFDYFLRRDIIDX-LURJTMIESA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2(CC2)O |
| Canonical SMILES | C1CC(NC1)C2(CC2)O |
Introduction
Structural and Stereochemical Features
The compound’s structure combines a strained cyclopropane ring with a pyrrolidine heterocycle, creating a rigid framework that influences its chemical behavior. Key structural attributes include:
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Cyclopropanol Ring: The three-membered cyclopropane ring introduces significant angle strain, enhancing reactivity at the hydroxyl group.
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Pyrrolidine Moiety: The five-membered nitrogen-containing ring contributes to basicity and hydrogen-bonding capabilities, critical for interactions with biological targets .
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Chiral Center: The S-configuration at the pyrrolidine’s second carbon determines enantioselective interactions, as confirmed by X-ray crystallography in related compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 127.18 g/mol | |
| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol | |
| SMILES | C1CC@HC2(CC2)O | |
| InChIKey | QVFDYFLRRDIIDX-LURJTMIESA-N |
Synthesis and Optimization
Cyclopropanation Strategies
The synthesis of (S)-1-pyrrolidin-2-ylcyclopropanol typically involves cyclopropanation followed by stereoselective coupling:
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Cyclopropane Formation:
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Pyrrolidine Coupling:
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65% | |
| Stereoselective Amination | (S)-Proline, NaBH₃CN, MeOH | 78% |
Industrial-Scale Challenges
Scalability is hindered by the need for high enantiomeric purity. Recent advances in flow chemistry and enzymatic resolution have improved yields to >90% ee in pilot studies .
Chemical Reactivity and Derivative Synthesis
The compound’s reactivity is dominated by two functional groups:
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Hydroxyl Group: Participates in esterification, oxidation, and nucleophilic substitution. For example, treatment with acetic anhydride yields the corresponding acetate.
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Pyrrolidine Nitrogen: Undergoes alkylation or acylation to form quaternary ammonium salts, enhancing water solubility .
Key Reaction Pathways:
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Esterification:
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Oxidation:
MnO₂-mediated oxidation generates a ketone, though the strained ring often leads to ring-opening byproducts .
Applications in Drug Discovery
Central Nervous System (CNS) Targets
The pyrrolidine moiety mimics endogenous neurotransmitters (e.g., GABA), enabling blood-brain barrier penetration. Derivatives are being explored for:
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Cognitive Disorders: Histamine H₃ receptor inverse agonism.
Antimicrobial Scaffolds
Quaternary ammonium derivatives show bacteriostatic activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Future Directions
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Enantioselective Synthesis: Developing catalytic asymmetric cyclopropanation to avoid chiral auxiliaries.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Prodrug Design: Ester prodrugs to enhance oral bioavailability.
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